molecular formula C18H24N4O2 B2867708 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide CAS No. 1705885-12-6

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide

Cat. No.: B2867708
CAS No.: 1705885-12-6
M. Wt: 328.416
InChI Key: KBZACJBUZLRPCR-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a chemical compound intended for research and development applications. Structurally, it features a benzamide core linked to a pyrazole ring, a motif found in compounds studied for their potential biological activity . Related chemical structures, particularly N-(1H-pyrazol-4-yl)benzamides, have been investigated in scientific research for their properties as antiproliferative agents. For instance, studies on analogous compounds have shown submicromolar activity in cell-based assays and have been explored as modulators of cellular pathways such as mTORC1 signaling and autophagy . This suggests potential research applications in areas such as oncology and cell biology. The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the product's safety data sheet and handle all materials appropriately in a laboratory setting.

Properties

IUPAC Name

3-(dimethylamino)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21(2)17-5-3-4-15(10-17)18(23)20-16-11-19-22(13-16)12-14-6-8-24-9-7-14/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZACJBUZLRPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)CC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazole ring, followed by the introduction of the tetrahydro-2H-pyran-4-yl group and the dimethylamino group. The final step involves the coupling of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been explored for their efficiency and sustainability in producing such complex molecules . These systems allow for better control over reaction conditions and can lead to more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The dimethylamino group in the target compound and others (e.g., ) is a common pharmacophore for enhancing binding affinity through hydrogen bonding. Chloro or trifluoromethyl groups () increase lipophilicity but may reduce solubility.
  • Heterocyclic Moieties : Pyrazole (target compound) and piperidine () rings influence conformational flexibility. The oxan-4-yl group improves solubility compared to cyclohexyl () .
  • Synthetic Complexity : Compounds with multiple substituents (e.g., trifluoromethyl in ) require specialized reagents, whereas pyrazole derivatives () often involve coupling reactions or cyclization .

Biological Activity

The compound 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide is a novel organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.

Chemical Structure and Properties

The compound features a complex structure comprising:

  • A dimethylamino group that enhances solubility and biological activity.
  • A pyrazole ring , known for its role in various biological activities, particularly in medicinal chemistry.
  • An oxane moiety , which may influence the compound's pharmacokinetics and interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that related pyrazole derivatives can inhibit the growth of cancer cell lines, suggesting potential anticancer applications.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer and inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For instance, studies have shown that certain benzamide derivatives effectively inhibit EGFR and PDGFR kinases, leading to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Some derivatives have been found to induce apoptosis in cancer cells through the activation of intrinsic pathways, which may be relevant for therapeutic strategies against malignancies.

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide. Below are key findings:

StudyCompoundBiological ActivityIC50 (µM)Notes
Analog 10Inhibits EGFR10High potency against solid tumors
BenzazepineCytotoxicity in HL-60 cells5.6Induces radical formation
Compound 13Inhibits multiple kinases8.2Effective against K562 cells

Case Study: Anticancer Activity

In a recent study examining the anticancer properties of pyrazole derivatives, it was found that compounds with structural similarities to 3-(dimethylamino)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide exhibited significant cytotoxic effects on various cancer cell lines, including:

  • K562 (chronic myelogenous leukemia) : IC50 values ranged from 5.6 µM to 40 µM depending on the specific analog tested.
  • MCF-7 (breast adenocarcinoma) : Moderate activity observed at concentrations up to 100 µM.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.